molecular formula C15H10Cl2O B12885810 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran CAS No. 82158-53-0

2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran

Cat. No.: B12885810
CAS No.: 82158-53-0
M. Wt: 277.1 g/mol
InChI Key: OMCSCCPZCSQESB-UHFFFAOYSA-N
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Description

2-(Chloro(4-chlorophenyl)methyl)benzofuran is a chemical compound that belongs to the benzofuran family. . The structure of 2-(Chloro(4-chlorophenyl)methyl)benzofuran consists of a benzofuran ring with a chlorinated phenylmethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro(4-chlorophenyl)methyl)benzofuran can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . This method allows for the efficient formation of the benzofuran ring system with high yields and fewer side reactions .

Industrial Production Methods

Industrial production of 2-(Chloro(4-chlorophenyl)methyl)benzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored for the efficient production of benzofuran derivatives . This method offers advantages such as reduced reaction times and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-(Chloro(4-chlorophenyl)methyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can modify the chlorinated phenylmethyl group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include various benzofuran derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloro(4-chlorophenyl)methyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) . The compound’s ability to modulate these pathways contributes to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloro(4-chlorophenyl)methyl)benzofuran include other benzofuran derivatives with different substituents on the benzofuran ring. Examples include:

Uniqueness

The uniqueness of 2-(Chloro(4-chlorophenyl)methyl)benzofuran lies in its specific chemical structure, which imparts distinct biological activities and chemical properties

Properties

CAS No.

82158-53-0

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

2-[chloro-(4-chlorophenyl)methyl]-1-benzofuran

InChI

InChI=1S/C15H10Cl2O/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15H

InChI Key

OMCSCCPZCSQESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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